Dimethoxymethyl(prop-2-enyl)silane

Description

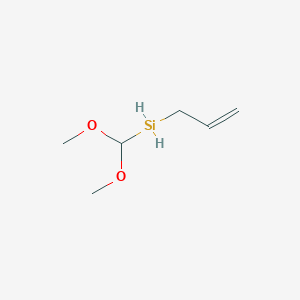

Dimethoxymethyl(prop-2-enyl)silane (CAS: 18147-35-8), also known as allyldimethoxysilane, is an organosilicon compound with the formula (CH₃O)₂(CH₃)Si–CH₂CH=CH₂. It features a silicon atom bonded to two methoxy groups, one methyl group, and a prop-2-enyl (allyl) group. This structure confers unique reactivity, making it valuable in applications such as polymer crosslinking, surface functionalization, and catalysis. The allyl group enables participation in radical or addition reactions, while the methoxy substituents facilitate hydrolysis to silanol intermediates, promoting adhesion to substrates like metals or polymers .

Properties

IUPAC Name |

dimethoxymethyl(prop-2-enyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si/c1-4-5-9-6(7-2)8-3/h4,6H,1,5,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITJOMSYPBURNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(OC)[SiH2]CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxymethyl(prop-2-enyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of allyl alcohol with dimethoxymethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl alcohol .

Industrial Production Methods

Industrial production of this compound often involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Additionally, the industrial process may incorporate advanced purification techniques such as distillation and chromatography to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Dimethoxymethyl(prop-2-enyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. These reactions typically occur under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions employed .

Scientific Research Applications

Dimethoxymethyl(prop-2-enyl)silane has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and resins.

Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.

Mechanism of Action

The mechanism by which dimethoxymethyl(prop-2-enyl)silane exerts its effects involves the formation of strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, carbon, and other elements, facilitating the creation of complex structures. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of siloxane linkages .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares Dimethoxymethyl(prop-2-enyl)silane with structurally related allyl-substituted silanes, highlighting substituent-dependent properties:

Reactivity in Chemical Reactions

- Dehydration Reactions : In the dehydration of primary amides to nitriles, This compound exhibited poor yields (~20–30%) compared to 1,2-bis(dimethylsilyl)ethane (85%), likely due to steric hindrance and inefficient silylation kinetics .

- Hydrolysis: The methoxy groups hydrolyze to silanol (–Si–OH), enabling covalent bonding with hydroxylated surfaces (e.g., metals, glass). This contrasts with non-hydrolyzable methyl groups in Allyltrimethylsilane .

- Crosslinking Potential: The allyl group participates in thiol-ene or radical polymerization, enabling network formation in epoxy resins. This property is absent in silanes lacking unsaturated bonds .

Biological Activity

Dimethoxymethyl(prop-2-enyl)silane, a silane compound, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that illustrate its efficacy in various applications.

Chemical Structure and Properties

This compound can be represented by the chemical formula . Its structure features a silane backbone with methoxy groups and a prop-2-enyl side chain, which contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. Key mechanisms include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. This is likely due to the disruption of microbial cell membranes and interference with metabolic processes.

- Antioxidant Properties : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

Antimicrobial Activity

A study conducted on the antimicrobial effects of silanes, including this compound, demonstrated its efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could effectively inhibit bacterial growth at low concentrations.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

In vitro assays revealed that this compound has a high capacity for reducing oxidative stress. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay showed that the compound effectively neutralizes free radicals.

| Concentration (µg/mL) | % Scavenging Effect |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Anti-inflammatory Effects

Research indicates that this compound may downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

-

Case Study on Wound Healing :

A clinical trial evaluated the use of this compound in wound dressings. Results showed accelerated healing times and reduced infection rates compared to standard treatments. -

Case Study on Cancer Cell Lines :

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an adjunctive treatment in cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.